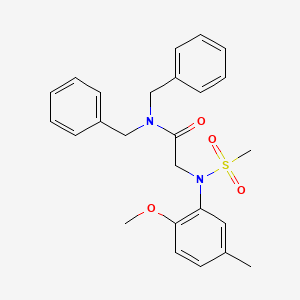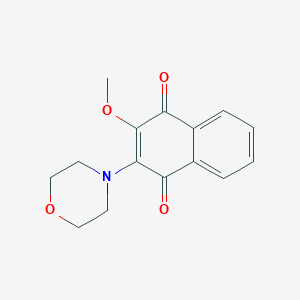![molecular formula C15H12BrNO3 B5732866 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime], also known as DBBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential to act as an anti-cancer agent. DBBQ is a quinone derivative that contains a bromobenzoyl oxime group, which is responsible for its unique properties.
Wirkmechanismus
The exact mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is not fully understood. However, it is believed that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] induces apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is stable and has a long shelf life, which makes it ideal for long-term experiments. However, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has some limitations for lab experiments. It is a highly reactive compound, which means that it can be difficult to handle. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is toxic, which means that it must be handled with care.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]. One area of research is the development of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] derivatives that are more potent and selective in their anti-cancer properties. Another area of research is the development of new methods for synthesizing 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] and its potential for treating other diseases beyond cancer.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is a synthetic compound that has shown promise as an anti-cancer agent. Its unique properties make it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential for treating other diseases.
Synthesemethoden
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can be synthesized using a multi-step process that involves the condensation of 2,6-dimethyl-1,4-benzoquinone with 2-bromoaniline followed by the reaction with hydroxylamine hydrochloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime].
Wissenschaftliche Forschungsanwendungen
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-11(8-10(2)14(9)18)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRGYFSXWHUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CC=C2Br)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)



![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)

![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)